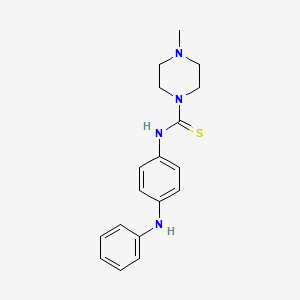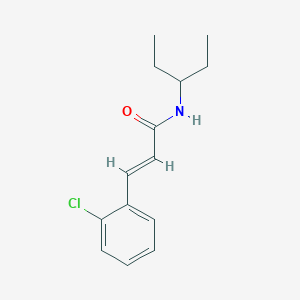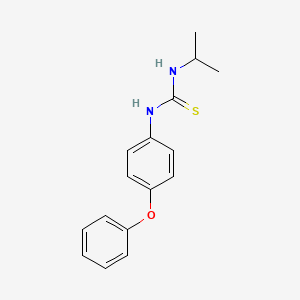
N-isopropyl-N'-(4-phenoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-isopropyl-N’-(4-phenoxyphenyl)thiourea” is a chemical compound . It belongs to the class of thioureas, which are organic compounds that share a common functional group characterized by the general structure (R1R2N)(R3R4N)C=S .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with isocyanates or carbamoyl chlorides . A specific synthesis method for a related compound, diafenthiuron, involves synthesizing an N-2,6-diisopropyl-4-phenoxylphenyl)isocyanate intermediate by taking 2,6-diisopropyl-4-aminobiphenyl ether and triphosgene as raw materials .
Molecular Structure Analysis
The molecular structure of “N-isopropyl-N’-(4-phenoxyphenyl)thiourea” can be inferred from its name. It likely contains an isopropyl group (a carbon atom bonded to two hydrogen atoms and one other carbon atom), a phenoxyphenyl group (a phenyl group attached to an oxygen atom, which is attached to another phenyl group), and a thiourea group (a functional group with the general structure (R1R2N)(R3R4N)C=S) .
Chemical Reactions Analysis
The chemical reactions involving “N-isopropyl-N’-(4-phenoxyphenyl)thiourea” are not explicitly mentioned in the search results. However, related compounds such as thioureas are known to participate in a variety of chemical reactions. For example, they can react with isocyanates or carbamoyl chlorides to form ureas .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-isopropyl-N’-(4-phenoxyphenyl)thiourea” are not explicitly mentioned in the search results. However, a related compound, 4-Phenoxy-2,6-diisopropyl phenyl thiourea, has a molecular formula of C19H24N2OS, an average mass of 328.472 Da, and a mono-isotopic mass of 328.160919 Da .
Mécanisme D'action
The mechanism of action of “N-isopropyl-N’-(4-phenoxyphenyl)thiourea” is not explicitly mentioned in the search results. However, related compounds such as thioureas have been studied for their antibacterial activity .
Safety and Hazards
The safety and hazards of “N-isopropyl-N’-(4-phenoxyphenyl)thiourea” are not explicitly mentioned in the search results. However, related compounds such as thioureas are known to be hazardous. For example, thiourea is harmful if swallowed, suspected of causing cancer, and suspected of damaging the unborn child .
Orientations Futures
The future directions of “N-isopropyl-N’-(4-phenoxyphenyl)thiourea” are not explicitly mentioned in the search results. However, related compounds such as thioureas are being studied for their potential applications in various fields. For example, N-aroyl-N’- (4’-cyanophenyl)thioureas have been studied for their potential use in organic photovoltaic cells .
Propriétés
IUPAC Name |
1-(4-phenoxyphenyl)-3-propan-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(2)17-16(20)18-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYFOZVQBZZFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5816825.png)

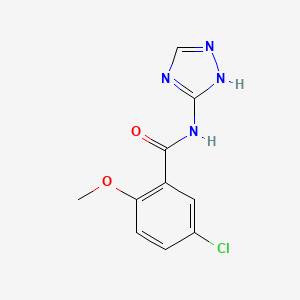
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5816848.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)

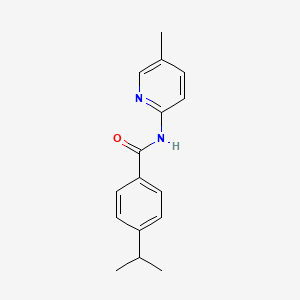
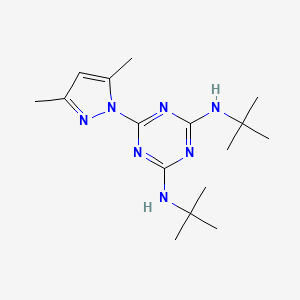
![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)

![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)
